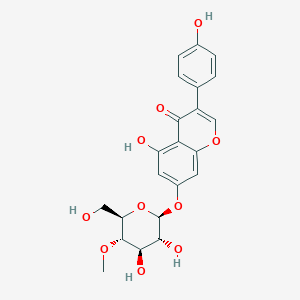

4''-methyloxy-Genistin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4’‘-Methyloxy-Genistin is an isoflavone methyl-glycoside, which is a type of flavonoid. It is isolated from Cordyceps militaris grown on germinated soybeans . Isoflavones, including 4’'-methyloxy-Genistin, possess immunomodulating and antiallergic activities . The compound has a molecular formula of C22H22O10 and a molecular weight of 446.40 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4''-Methoxy-Genistin kann durch Glykosylierung von Genistein mit einem geeigneten Glykosyldonor unter bestimmten Reaktionsbedingungen synthetisiert werden. Der Prozess beinhaltet die Verwendung von Schutzgruppen, um eine selektive Glykosylierung an der gewünschten Position zu gewährleisten. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. eine Lewis-Säure, und wird in einem organischen Lösungsmittel bei einer kontrollierten Temperatur durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von 4''-Methoxy-Genistin erfolgt durch Extraktion und Isolierung aus natürlichen Quellen wie Cordyceps militaris, die auf gekeimten Sojabohnen gezüchtet werden. Der Prozess umfasst mehrere Schritte:

- Kultivierung von Cordyceps militaris auf gekeimten Sojabohnen.

- Extraktion der Isoflavone mit einem geeigneten Lösungsmittel.

- Reinigung der Verbindung durch chromatographische Verfahren .

Analyse Chemischer Reaktionen

Reaktionstypen

4''-Methoxy-Genistin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.

Substitution: Die Methoxygruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen erfordern oft Katalysatoren wie Palladium auf Kohlenstoff und spezifische Lösungsmittel.

Wichtigste gebildete Produkte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Verbindungen mit verschiedenen funktionellen Gruppen, die die Methoxygruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

4''-Methoxy-Genistin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung in der Untersuchung von Isoflavonen und ihren Derivaten verwendet.

Biologie: Untersucht auf seine immunmodulierenden und antiallergischen Aktivitäten.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Allergien und Immunerkrankungen.

Industrie: Wird bei der Entwicklung von Nutrazeutika und funktionellen Lebensmitteln eingesetzt.

5. Wirkmechanismus

4''-Methoxy-Genistin entfaltet seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege:

Immunmodulation: Die Verbindung moduliert die Aktivität von Immunzellen wie Mastzellen, indem sie die Freisetzung von Histamin und anderen Entzündungsmediatoren hemmt.

Antiallergische Aktivität: Sie reduziert die Aktivierung von Antigen-stimulierten Mastzellen, wodurch allergische Reaktionen verringert werden.

Wirkmechanismus

4’'-Methyloxy-Genistin exerts its effects through several molecular targets and pathways:

Immunomodulation: The compound modulates the activity of immune cells, such as mast cells, by inhibiting the release of histamine and other inflammatory mediators.

Antiallergic Activity: It reduces the activation of antigen-stimulated mast cells, thereby decreasing allergic responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Genistein: Ein eng verwandtes Isoflavon mit ähnlichen biologischen Aktivitäten.

Daidzein: Ein weiteres Isoflavon mit immunmodulierenden Eigenschaften.

Biochanin A: Ein Isoflavon mit antiallergischen und entzündungshemmenden Aktivitäten.

Einzigartigkeit

4''-Methoxy-Genistin ist aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das im Vergleich zu anderen Isoflavonen möglicherweise unterschiedliche biologische Aktivitäten verleiht. Seine Methylglykosidstruktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was möglicherweise seine immunmodulierenden und antiallergischen Wirkungen verstärkt .

Eigenschaften

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-21-16(8-23)32-22(20(28)19(21)27)31-12-6-14(25)17-15(7-12)30-9-13(18(17)26)10-2-4-11(24)5-3-10/h2-7,9,16,19-25,27-28H,8H2,1H3/t16-,19-,20-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFZFJHZGAOITN-YCDQRNBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B591238.png)

![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)

![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)